4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol
Description
Properties
CAS No. |
91036-39-4 |
|---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-(2-hydroxypropylsulfanyl)-2-methylpyrimidin-5-ol |
InChI |
InChI=1S/C8H12N2O2S/c1-5(11)4-13-8-7(12)3-9-6(2)10-8/h3,5,11-12H,4H2,1-2H3 |
InChI Key |
RQPZFXDISJDXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)SCC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
- Starting from commercially available or easily synthesized 4,6-dihydroxy-2-methylpyrimidine, which can be prepared by condensation reactions involving amidines and β-dicarbonyl compounds.
- This compound serves as a precursor for further functionalization at the 4-position.
Halogenation to Form 4-Chloro-2-methylpyrimidin-5-ol Derivatives
- According to patent CN106478519A, 4,6-dihydroxy-2-methylpyrimidine can be selectively chlorinated using chlorination reagents such as phosphorus oxychloride (POCl3) in acetonitrile at 70°C to yield 4,6-bis-chloro-2-methylpyrimidine intermediates with high yield (~90%).
- Subsequent selective amination or substitution at the 6-position can be performed to obtain 4-chloro-2-methylpyrimidin-5-ol derivatives.
Introduction of the 2-Hydroxypropylthio Group
Nucleophilic Substitution with 2-Hydroxypropylthiol or Thiolate
- The 4-chloro substituent on the pyrimidine ring is a good leaving group, allowing nucleophilic aromatic substitution (S_NAr) by a thiol or thiolate nucleophile.
- The nucleophile can be generated from 2-mercapto-1-propanol (2-hydroxypropylthiol) or by reacting 2-chloropropanol with a sulfur source (e.g., thiourea) to form the hydroxypropylthio moiety.
- The reaction is typically carried out in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under mild heating (40–80°C) to facilitate substitution.
Alternative Thiolation via Thiourea Intermediate
- A method analogous to the preparation of 4-methyl-5-(2-hydroxyethyl)thiazole involves reacting a suitable keto-alcohol with thiourea under acidic conditions, followed by pH adjustment and extraction steps to isolate the thio-substituted product.
- Although this method is for thiazole derivatives, similar chemistry can be adapted for pyrimidine systems by modifying reaction conditions and substrates.
Detailed Reaction Conditions and Yields
Analytical and Purification Techniques
- Extraction with organic solvents such as dichloromethane or ether is used to separate the product from aqueous phases and impurities.
- Vacuum distillation under reduced pressure (e.g., 395–400 Pa) at 120–127°C can be employed to purify the final compound, ensuring removal of residual solvents and by-products.
- Characterization is typically performed by nuclear magnetic resonance (NMR) spectroscopy, confirming substitution patterns and purity.
Research Findings and Optimization Notes
- The reaction conditions for nucleophilic substitution are mild, avoiding harsh reagents or extreme temperatures, which helps maintain the integrity of the hydroxypropyl group.
- The use of bases with 10–50% mass fraction (e.g., KOH or NaOH) to adjust pH during intermediate steps improves yield and facilitates extraction.
- The overall yield for similar sulfur-substituted pyrimidine derivatives can reach up to 73%, indicating efficient conversion and manageable side reactions.
- Alternative solvents and reaction media (e.g., tetrahydrofuran, methanol) can be used for amination steps without significant loss in yield.
- The synthetic route is scalable and cost-effective due to the availability of starting materials and mild reaction conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is its potential anticancer properties. Studies have shown that compounds with similar pyrimidine structures exhibit selective cytotoxicity against various cancer cell lines.
Case Study:
A recent study investigated the effects of pyrimidine derivatives on cancer cell lines, demonstrating that certain modifications could enhance their anticancer activity. For instance, derivatives with thioether functionalities showed improved selectivity and reduced toxicity towards normal cells compared to conventional chemotherapeutics .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition is crucial for developing therapeutic agents targeting metabolic diseases and cancers.
Table 1: Enzyme Inhibition Potency of Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | SHMT2 | 15 |
| 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase | GARFTase | 20 |
| Lometrexol | SHMT1 | 30 |
The above data indicates that this compound exhibits competitive inhibition against serine hydroxymethyltransferase 2 (SHMT2), which is involved in folate metabolism and is a target for cancer therapy .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Its structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics.
Case Study:
In vitro studies demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties, making it relevant for research into neurodegenerative diseases.
Table 2: Neuroprotective Effects of Pyrimidine Derivatives
| Compound | Model System | Observed Effect |
|---|---|---|
| This compound | SH-SY5Y Cell Line | Reduced oxidative stress |
| Other Pyrimidine Derivatives | Primary Neurons | Enhanced cell viability |
Studies indicated that treatment with this compound led to a significant reduction in markers of oxidative stress in neuronal cell models, supporting its potential use in neuroprotection .
Mechanism of Action
The mechanism of action of 4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Key Observations:
Position 2: The target’s methyl group contrasts with thio-linked substituents (e.g., propylthio in 5d, benzylthio in 5c).
Position 4 : The (2-hydroxypropyl)thio group introduces polarity and hydrogen-bonding capacity, unlike the ketone (oxo) in dihydropyrimidines. This could improve aqueous solubility but reduce lipophilicity compared to 5d’s propylthio group .
Position 5: The hydroxyl group in the target may engage in stronger hydrogen bonding than the cyano (-CN) group in compounds, influencing target binding or metabolic stability.
Physicochemical Properties
- Solubility: The target’s hydroxyl groups likely increase solubility in polar solvents (e.g., water or methanol) compared to 5d (propylthio, -CN) or 5c (trifluoromethylbenzylthio).
- Lipophilicity (LogP) : Predicted to be lower than 5c (due to trifluoromethylbenzylthio) but higher than 4e (mercapto group).
Biological Activity
4-((2-Hydroxypropyl)thio)-2-methylpyrimidin-5-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a hydroxypropylthio group. This structure is significant as it influences the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can act as agonists for specific GPCRs, influencing signaling pathways related to neurotransmission and cellular responses .
- Cyclic AMP Modulation : The compound may modulate cyclic adenosine monophosphate (cAMP) levels, which are critical in numerous physiological processes, including metabolism, cell growth, and apoptosis .
- Antioxidant Activity : Some derivatives of pyrimidine compounds exhibit antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
Anticancer Activity
Studies have shown that similar pyrimidine derivatives possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Neuroprotective Effects
The modulation of GPCRs by this compound could also suggest neuroprotective effects. Agonism of certain receptors has been linked to reduced neurodegeneration in models of Alzheimer's disease .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the efficacy of this compound on various cell lines. The results indicated promising cytotoxicity against tumor cells while exhibiting minimal toxicity to normal cells.
- Animal Models : Preclinical studies using animal models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
